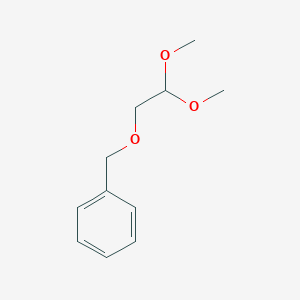

Benzyloxyacetaldehyde dimethyl acetal

Description

Properties

IUPAC Name |

2,2-dimethoxyethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-12-11(13-2)9-14-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITBBLPNYKECAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(COCC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427364 | |

| Record name | BENZYLOXYACETALDEHYDE DIMETHYL ACETAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127657-97-0 | |

| Record name | BENZYLOXYACETALDEHYDE DIMETHYL ACETAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyloxyacetaldehyde Dimethyl Acetal (CAS No. 127657-97-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzyloxyacetaldehyde dimethyl acetal, a key building block and protecting group in modern organic synthesis. With the CAS Number 127657-97-0, this compound serves as a stable and versatile precursor to the reactive benzyloxyacetaldehyde. Its application is particularly prominent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and natural products. This document details its physicochemical properties, synthesis, and applications, supported by experimental protocols and schematic diagrams to facilitate its use in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is a colorless to pale yellow liquid. Its chemical structure features a benzyl ether moiety and a dimethyl acetal group, which masks a reactive aldehyde functionality. This structure confers stability under various reaction conditions, making it a valuable intermediate in multi-step syntheses.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 127657-97-0 | [3] |

| Molecular Formula | C₁₁H₁₆O₃ | [1][3] |

| Molecular Weight | 196.24 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 80-82 °C at 0.5 mmHg | [1][3] |

| Density | 1.04 g/cm³ | [3] |

| Refractive Index | 1.49 | [3] |

| Storage | Store long-term at 2-8°C | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹³C NMR | Chemical shifts are available in spectral databases. |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of benzyloxyacetaldehyde. The aldehyde itself can be prepared by the oxidation of 2-benzyloxyethanol.

Synthesis of Benzyloxyacetaldehyde from 2-Benzyloxyethanol

A common method for the synthesis of benzyloxyacetaldehyde is the oxidation of 2-benzyloxyethanol. Various oxidation methods are known in the literature. One such method involves the use of dimethyl sulfoxide (DMSO) based oxidation systems.

Experimental Protocol: Oxidation of 2-Benzyloxyethanol

This protocol is a general representation based on known oxidation reactions and should be adapted and optimized for specific laboratory conditions.

Materials:

-

2-Benzyloxyethanol

-

Oxalyl chloride or trifluoroacetic anhydride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride or trifluoroacetic anhydride in anhydrous DCM and cool the solution to -78 °C.

-

Slowly add a solution of DMSO in anhydrous DCM to the cooled solution.

-

After stirring for a short period, add a solution of 2-benzyloxyethanol in anhydrous DCM dropwise.

-

Continue stirring at -78 °C for the recommended time (typically 30-60 minutes).

-

Add triethylamine to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude benzyloxyacetaldehyde.

-

The crude product can be purified by flash column chromatography.

Synthesis of this compound

The protection of the aldehyde group as a dimethyl acetal is a standard procedure in organic synthesis. This is typically achieved by reacting the aldehyde with methanol in the presence of an acid catalyst.

Experimental Protocol: Acetalization of Benzyloxyacetaldehyde

This protocol is a general method for dimethyl acetal formation and should be optimized for this specific substrate.

Materials:

-

Benzyloxyacetaldehyde

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

Anhydrous p-toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve benzyloxyacetaldehyde in a mixture of anhydrous methanol and trimethyl orthoformate.

-

Add a catalytic amount of an acid catalyst (e.g., p-TsOH).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the catalyst by adding a saturated aqueous solution of NaHCO₃.

-

Extract the product with a suitable organic solvent such as DCM.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Role in Organic Synthesis and Drug Development

This compound serves as a stable and protected form of benzyloxyacetaldehyde. The aldehyde functionality is highly reactive and can participate in a variety of carbon-carbon bond-forming reactions. The benzyloxy group itself can act as a protecting group for a hydroxyl functionality, which can be deprotected under specific conditions.

The primary utility of this compound lies in its role as a C2 building block in the synthesis of more complex molecules. After deprotection of the acetal to reveal the aldehyde, it can undergo reactions such as aldol additions, Wittig reactions, and reductions.

Deprotection of the Dimethyl Acetal

The dimethyl acetal can be readily hydrolyzed back to the aldehyde under acidic conditions.

Experimental Protocol: Deprotection of this compound

This is a general protocol for acetal deprotection.

Materials:

-

This compound

-

Acetone/water mixture

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid

-

Ethyl acetate or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in an acetone/water mixture.

-

Add a catalytic amount of an acid catalyst (e.g., p-TsOH).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the acid with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield benzyloxyacetaldehyde.

Application in the Synthesis of Bioactive Molecules

While a specific signaling pathway directly involving this compound is not prominently documented, its precursor, benzyloxyacetaldehyde, is a known starting material in the total synthesis of various natural products and pharmaceutically relevant molecules. For instance, it has been utilized in the synthesis of myxothiazols, a class of compounds known for their antifungal activity.[2][4] The acetal provides a stable way to introduce the benzyloxyacetaldehyde fragment into a synthetic route.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Caption: Synthetic workflow involving this compound.

References

An In-depth Technical Guide to Benzyloxyacetaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyloxyacetaldehyde dimethyl acetal is a valuable chemical intermediate, primarily utilized as a building block in organic synthesis and medicinal chemistry. Its structure incorporates a versatile protected aldehyde functionality and a benzyl ether, making it a key component for the introduction of benzyloxyalkyl moieties into more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, outlines a general synthetic protocol, and describes its application as a protecting group in synthetic workflows.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 196.24 g/mol | [1] |

| Molecular Formula | C₁₁H₁₆O₃ | [1] |

| CAS Number | 127657-97-0 | [1] |

| Boiling Point | 80-82 °C at 0.5 mmHg | [2] |

| Density | 1.04 g/cm³ | [2] |

| Refractive Index | 1.49 | [2] |

Synthesis and Applications

This compound serves as a crucial intermediate in the synthesis of various organic compounds, including heterocyclic structures and bioactive molecules.[3] Its primary role in drug development is to facilitate the incorporation of a benzyloxyalkyl group into a target molecule.

Synthetic Protocol: Acetalization of Benzyloxyacetaldehyde

Materials:

-

Benzyloxyacetaldehyde

-

Methanol (anhydrous)

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus (optional, if using a water-immiscible solvent)

Procedure:

-

To a solution of benzyloxyacetaldehyde in anhydrous methanol (or an anhydrous solvent like dichloromethane), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

If a water-immiscible solvent is used, the reaction can be driven to completion by removing the water byproduct using a Dean-Stark apparatus.

-

Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation under reduced pressure.

Application as a Protecting Group

The dimethyl acetal group serves as a stable protecting group for the aldehyde functionality, which is susceptible to a wide range of reaction conditions, including oxidation, reduction, and nucleophilic attack. The following is a general protocol for its use.

Protection of an Aldehyde:

The synthetic protocol outlined in section 2.1 describes the protection of benzyloxyacetaldehyde.

Deprotection to Regenerate the Aldehyde:

The aldehyde can be readily regenerated from the acetal by acid-catalyzed hydrolysis.

Materials:

-

This compound

-

Aqueous acid (e.g., dilute hydrochloric acid, acetic acid)

-

Organic solvent (e.g., acetone, tetrahydrofuran)

Procedure:

-

Dissolve the this compound in a mixture of an organic solvent and aqueous acid.

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC or GC.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the deprotected benzyloxyacetaldehyde.

Signaling Pathway Involvement

A thorough review of the available scientific literature did not yield any information regarding the direct involvement of this compound in any specific signaling pathways. Its primary role reported is as a synthetic intermediate. Further research may be required to elucidate any potential biological activity.

Logical Workflow

The following diagram illustrates a typical logical workflow for the synthesis and utilization of this compound in a research and development context.

References

An In-depth Technical Guide to the Physical Properties of Benzyloxyacetaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of benzyloxyacetaldehyde dimethyl acetal. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical Properties

This compound is a key intermediate in various organic syntheses.[1] A thorough understanding of its physical characteristics is essential for its effective use in laboratory and industrial settings.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources.

| Physical Property | Value | Units |

| Molecular Weight | 196.24[1][2][3], 196.25[4] | g/mol |

| Molecular Formula | C₁₁H₁₆O₃[1][2] | - |

| Boiling Point | 80-82[1][5] | °C at 0.5 mmHg |

| Density | 1.035[1][6] | g/cm³ |

| Refractive Index | 1.4895[5] | - |

Experimental Protocols for Physical Property Determination

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7]

Method: Capillary Method [8][9]

-

Sample Preparation: Place a small amount of this compound into a fusion tube.

-

Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the fusion tube containing the sample.

-

Apparatus Setup: Attach the fusion tube to a thermometer. Immerse the assembly in a heating bath (e.g., oil bath or a Thiele tube).[8]

-

Heating: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[9]

-

Observation: The boiling point is the temperature at which the rapid and continuous stream of bubbles ceases, and the liquid begins to enter the capillary tube upon cooling.[8][9]

Alternative Method: Simple Distillation [7][10]

For larger quantities, a simple distillation apparatus can be used. The boiling point is the constant temperature observed on the thermometer as the liquid is distilling.[10]

Determination of Density

Density is the mass of a substance per unit volume.[11]

Method: Volumetric Measurement [11][12][13][14]

-

Mass Measurement: Weigh a clean and dry graduated cylinder or pycnometer (density bottle) on an analytical balance.[11][12]

-

Volume Measurement: Add a known volume of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.[11][12]

-

Final Mass Measurement: Reweigh the container with the liquid.[11][12]

-

Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.[12] It is crucial to record the temperature at which the measurement is taken, as density is temperature-dependent.[11]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

Method: Refractometer

-

Calibration: Calibrate the refractometer using a standard with a known refractive index.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered.

-

Reading: Read the refractive index value from the scale.

Alternative Method: Liquid Lens Method [15][16]

This method involves placing a drop of the liquid on a plane mirror and then placing a convex lens on top of the liquid drop. The focal lengths of the convex lens alone and the combination of the convex lens and the liquid lens are determined. The refractive index of the liquid can then be calculated using the lens maker's formula.[16]

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 127657-97-0 [sigmaaldrich.com]

- 5. This compound | 127657-97-0 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. vernier.com [vernier.com]

- 11. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. wjec.co.uk [wjec.co.uk]

- 14. scribd.com [scribd.com]

- 15. uotechnology.edu.iq [uotechnology.edu.iq]

- 16. byjus.com [byjus.com]

Synthesis of Benzyloxyacetaldehyde Dimethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of benzyloxyacetaldehyde dimethyl acetal, a valuable building block in organic synthesis. The synthesis is presented as a two-step process: the oxidation of 2-benzyloxyethanol to benzyloxyacetaldehyde, followed by the acid-catalyzed acetalization to yield the final product. This document outlines the necessary reagents, reaction conditions, and purification methods, supported by quantitative data and procedural diagrams to ensure reproducibility and clarity for researchers in the field.

I. Synthesis Overview and Data

The overall synthetic pathway involves two key transformations. Initially, 2-benzyloxyethanol is oxidized to form the intermediate, benzyloxyacetaldehyde. Subsequently, this aldehyde undergoes an acid-catalyzed reaction with methanol and a dehydrating agent to produce the target molecule, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis, including molecular weights, reaction yields, and physical properties of the involved compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) | Yield (%) | Purity (%) |

| 2-Benzyloxyethanol | C₉H₁₂O₂ | 152.19 | Liquid | 128-130 / 13 mmHg | - | - |

| Benzyloxyacetaldehyde | C₉H₁₀O₂ | 150.17 | Pale Yellow Oil | 118-120 / 13 mmHg | 71.4 | - |

| This compound | C₁₁H₁₆O₃ | 196.24 | Liquid | 80-82 / 0.5 mmHg[1] | >95 (Estimated) | >95[1] |

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of benzyloxyacetaldehyde and its subsequent conversion to this compound.

Step 1: Synthesis of Benzyloxyacetaldehyde from 2-Benzyloxyethanol

This protocol is adapted from a patented procedure involving the oxidation of 2-benzyloxyethanol.

Materials:

-

2-Benzyloxyethanol

-

Nitroxy radical (e.g., 4-acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy)

-

A compound capable of generating hypochlorous acid (e.g., sodium hypochlorite solution and a proton source)

-

Solvent (e.g., toluene)

-

Sodium thiosulfate

-

Saturated aqueous solution of sodium chloride

-

Deionized water

Procedure:

-

In a reaction vessel, prepare a solution by mixing 2-benzyloxyethanol, a catalytic amount of the nitroxy radical, and the compound for generating hypochlorous acid in a suitable solvent such as toluene.

-

Adjust the temperature of the mixture to a range of 0 to 30°C.

-

Slowly add the hypochlorite compound to the reaction mixture.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion of the reaction, add a reducing agent like sodium thiosulfate to quench any remaining hypochlorous acid.

-

Separate the organic layer.

-

Wash the organic layer with a saturated aqueous solution of sodium chloride.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude benzyloxyacetaldehyde by vacuum distillation, collecting the fraction at 118-120°C / 13 mmHg. This procedure is reported to yield 71.4% of the desired aldehyde.

Step 2: Synthesis of this compound

This protocol is a generalized procedure for the formation of dimethyl acetals from aldehydes using an acid catalyst and a dehydrating agent.[2][3]

Materials:

-

Benzyloxyacetaldehyde

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

Acid catalyst (e.g., hydrochloric acid or p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane, or methanol can be used as the solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add benzyloxyacetaldehyde and anhydrous methanol. Using methanol as the solvent is common for dimethyl acetal formation.

-

Add trimethyl orthoformate (1.2-1.5 equivalents) to the mixture. This reagent acts as a dehydrating agent, driving the equilibrium towards acetal formation.[3]

-

Add a catalytic amount of an acid catalyst (e.g., a few drops of concentrated HCl or a small amount of p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to a few hours. Monitor the progress of the reaction by TLC or GC analysis until the starting aldehyde is consumed.[4]

-

Once the reaction is complete, quench the acid catalyst by adding a saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.[2][4]

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by vacuum distillation, collecting the fraction at 80-82°C / 0.5 mmHg.[1]

III. Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

References

In-depth Technical Guide on [(2,2-dimethoxyethoxy)methyl]benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [(2,2-dimethoxyethoxy)methyl]benzene, a versatile bifunctional molecule utilized in organic synthesis. Its structure incorporates both a stable benzyl ether and a masked aldehyde in the form of a dimethyl acetal, making it a valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. This document details the chemical properties, a robust synthetic protocol via the Williamson ether synthesis, and its application as a key intermediate. Special emphasis is placed on its role as a protecting group strategy enabler in multi-step syntheses.

Chemical Identity and Properties

The compound commonly known as benzyloxyacetaldehyde dimethyl acetal is systematically named [(2,2-dimethoxyethoxy)methyl]benzene according to IUPAC nomenclature.[1][2] It is a colorless to pale yellow liquid under standard conditions.

Table 1: Physicochemical Properties of [(2,2-dimethoxyethoxy)methyl]benzene

| Property | Value | Reference |

| IUPAC Name | [(2,2-dimethoxyethoxy)methyl]benzene | [1][2] |

| CAS Number | 127657-97-0 | [1] |

| Molecular Formula | C₁₁H₁₆O₃ | [1] |

| Molecular Weight | 196.25 g/mol | [1] |

| Appearance | Colorless to Yellow Liquid | [1] |

| Boiling Point | 80-82 °C | [3] |

| Density | 1.035 g/cm³ | [3] |

Synthesis via Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of [(2,2-dimethoxyethoxy)methyl]benzene is the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of the alkoxide of 2,2-dimethoxyethanol on benzyl bromide.

Reaction Scheme

The overall reaction is as follows:

Caption: General scheme of the Williamson ether synthesis for [(2,2-dimethoxyethoxy)methyl]benzene.

Detailed Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for similar compounds.

Materials:

-

2,2-Dimethoxyethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Formation of the Alkoxide: The flask is cooled to 0 °C in an ice bath. A solution of 2,2-dimethoxyethanol (1.0 equivalent) in anhydrous DMF is added dropwise via the dropping funnel over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete to ensure complete formation of the alkoxide.

-

Addition of Benzyl Bromide: Benzyl bromide (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Reaction Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure [(2,2-dimethoxyethoxy)methyl]benzene.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of [(2,2-dimethoxyethoxy)methyl]benzene makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals. The benzyl group serves as a robust protecting group for the hydroxyl functionality, while the dimethyl acetal masks a reactive aldehyde.

Protecting Group Strategy

In multi-step syntheses, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. The benzyloxy group is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenation. The dimethyl acetal protects the aldehyde from nucleophilic attack and oxidation/reduction, and it can be readily deprotected under acidic conditions to reveal the aldehyde for further transformations.

Caption: Logical workflow of a protecting group strategy utilizing a benzyloxy and acetal moiety.

Intermediate in the Synthesis of Bioactive Molecules

While direct application of [(2,2-dimethoxyethoxy)methyl]benzene in the synthesis of a specific marketed drug is not prominently documented, its structural motifs are key in the synthesis of various bioactive compounds. For instance, benzyloxy-protected aldehydes are precursors in the synthesis of certain C-nucleosides, which are a class of compounds investigated for their antiviral and antimicrobial properties.[4] The aldehyde functionality, once unmasked, can undergo reactions such as Wittig olefination or condensation with nucleophiles to build the carbon skeleton of the target molecule.

For example, a plausible synthetic route towards a simplified acyclic nucleoside analogue could involve the deprotection of the acetal to the aldehyde, followed by a Horner-Wadsworth-Emmons reaction to introduce a phosphonate-containing side chain, and subsequent modifications to introduce a nucleobase mimic.

Conclusion

[(2,2-dimethoxyethoxy)methyl]benzene is a synthetically useful building block that offers the strategic advantage of a masked aldehyde and a protected hydroxyl group. The Williamson ether synthesis provides a reliable method for its preparation. Its utility in organic synthesis, particularly in the construction of complex molecules for medicinal chemistry research, underscores its importance for professionals in drug development. Future applications may see this and similar intermediates employed in the synthesis of novel therapeutic agents where precise control of functional group reactivity is paramount.

References

- 1. benchchem.com [benchchem.com]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Spectral Data of Benzyloxyacetaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectral data for benzyloxyacetaldehyde dimethyl acetal (CAS No. 127657-97-0). Due to the limited availability of public experimental data, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption frequencies based on the compound's functional groups. Detailed experimental protocols for acquiring such spectra are also provided for practical application in a laboratory setting.

Compound Overview

Compound Name: this compound Molecular Formula: C₁₁H₁₆O₃ Molecular Weight: 196.24 g/mol Structure:

Predicted and Expected Spectral Data

The following sections summarize the predicted and expected spectral data for this compound. The NMR and MS data are computationally predicted, while the IR data is based on characteristic frequencies of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.25 | Multiplet | 5H | C₆H₅ - |

| ~ 4.55 | Singlet | 2H | -O-CH₂ -Ph |

| ~ 4.50 | Triplet | 1H | -CH (OCH₃)₂ |

| ~ 3.55 | Doublet | 2H | -CH₂ -CH(OCH₃)₂ |

| ~ 3.35 | Singlet | 6H | -CH(OCH₃ )₂ |

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 138.0 | Quaternary Aromatic Carbon (C-ipso) |

| ~ 128.4 | Aromatic CH (C-ortho, C-meta) |

| ~ 127.7 | Aromatic CH (C-para) |

| ~ 103.0 | Acetal Carbon (C H(OCH₃)₂) |

| ~ 73.0 | Methylene Carbon (-O-C H₂-Ph) |

| ~ 71.0 | Methylene Carbon (-C H₂-CH) |

| ~ 54.0 | Methoxy Carbons (-OC H₃) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for an aromatic ring, an ether, and an acetal functional group.[1][2]

| Wavenumber Range (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1600, 1495 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1250 - 1050 | Strong | C-O Stretch | Ether & Acetal |

Mass Spectrometry (MS)

The Electron Ionization (EI) mass spectrum is predicted to show the following fragmentation pattern.

| Predicted m/z | Proposed Ion Structure / Formula | Likely Fragmentation Pathway |

| 196 | [C₁₁H₁₆O₃]⁺• | Molecular Ion (M⁺•) |

| 165 | [C₁₀H₁₃O₂]⁺ | Loss of a methoxy radical (•OCH₃) |

| 121 | [C₇H₅O₂]⁺ | Cleavage of the acetal group |

| 91 | [C₇H₇]⁺ | Benzyl cation (rearranged to tropylium ion) |

| 75 | [C₃H₇O₂]⁺ | Dimethoxyethyl cation |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-25 mg of the liquid sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[3] The solvent should be chosen based on the sample's solubility and to avoid overlapping signals with the analyte.

-

Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place one to two drops of the pure liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[4]

-

Film Formation: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument first.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber.

-

After analysis, clean the salt plates thoroughly with a dry solvent like acetone and store them in a desiccator to prevent damage from moisture.[4]

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample (typically less than a microgram) into the mass spectrometer. For a volatile liquid, this can be done via a heated direct insertion probe or through the injection port of a Gas Chromatograph (GC) coupled to the mass spectrometer.

-

Ionization (Electron Impact - EI):

-

The sample molecules in the vapor phase are bombarded by a high-energy beam of electrons (typically 70 eV).[5]

-

This bombardment removes an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

-

Fragmentation and Analysis:

-

The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

-

These ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

-

Detection: A detector measures the abundance of each ion at a specific m/z, and the data is plotted as a mass spectrum showing relative intensity versus m/z. The most intense peak is known as the base peak and is assigned a relative intensity of 100.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural elucidation of a chemical compound using multiple spectroscopic techniques.

Caption: Workflow for compound identification using spectroscopic methods.

References

- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Benzyloxyacetaldehyde Dimethyl Acetal: A Technical Guide to Its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of benzyloxyacetaldehyde dimethyl acetal is presented in Table 1. These properties provide context for its expected solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₃ | [1][2] |

| Molecular Weight | 196.24 g/mol | [1][2] |

| Physical State | Liquid | [1][3][4] |

| Appearance | Colorless | [3][4] |

| Boiling Point | 80 - 82 °C at 0.5 mmHg | [1] |

| Density | 1.04 g/cm³ | [1] |

| Refractive Index | 1.49 | [1] |

Solubility Profile

Direct quantitative solubility data for this compound in various solvents is not extensively reported in publicly available safety data sheets or chemical databases.[3][4][5] However, based on its chemical structure and information available for analogous compounds, a qualitative solubility profile can be inferred.

Inference from Structural Analogs:

The related compound, benzaldehyde dimethyl acetal, is reported to be soluble in alcohol and has an estimated water solubility of 4377 mg/L at 25 °C, while also being described as insoluble in water.[6][7] This suggests that this compound is likely to exhibit good solubility in organic solvents, particularly alcohols, and poor solubility in water.

A summary of the expected and reported solubility is presented in Table 2.

| Solvent | Expected/Reported Solubility | Reference |

| Water | Poor/Insoluble (inferred) | [6][7] |

| Alcohols (e.g., Ethanol, Methanol) | Soluble (inferred) | [6] |

| Organic Solvents (e.g., DMSO) | Likely Soluble (general principle) |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a test chemical like this compound, adapted from established methodologies for cytotoxicity testing.[8]

Objective: To determine the solubility of this compound in a stepwise manner in aqueous and organic solvents.

Materials:

-

This compound

-

Solvents of interest (e.g., cell culture medium, Dimethyl Sulfoxide (DMSO), Ethanol)

-

Glass test tubes

-

Vortex mixer

-

Water bath sonicator

-

Analytical balance

Procedure:

-

Initial High Concentration Screening (e.g., 20 mg/mL): a. Weigh approximately 10 mg of this compound into a glass test tube. b. Add 0.5 mL of the test solvent to achieve a concentration of 20 mg/mL.[8] c. Vigorously mix the solution using a vortex mixer for at least 30 seconds. d. Visually inspect for complete dissolution. If not fully dissolved, sonicate in a water bath for a defined period (e.g., 15-30 minutes). e. If the compound dissolves completely, it is considered soluble at this concentration.

-

Stepwise Dilution for Insoluble Compounds: a. If the compound is not soluble at 20 mg/mL, perform a serial dilution to determine the approximate solubility. b. For example, if insoluble in an aqueous medium, a subsequent test can be performed at 2 mg/mL and then 0.2 mg/mL by adding more solvent to the initial mixture.[8]

-

Testing in Organic Solvents: a. If the compound exhibits low solubility in aqueous media, repeat the procedure with organic solvents commonly used in drug development, such as DMSO or ethanol.[8] b. A higher initial concentration (e.g., 200 mg/mL) can be tested in these solvents.[8]

-

Documentation: a. Record the highest concentration at which the compound completely dissolves in each solvent. b. Note any observations, such as the formation of a precipitate, color change, or immiscibility.

Visualizing Experimental and Logical Workflows

To aid in the practical application of solubility determination and to understand the factors influencing it, the following diagrams are provided.

Caption: Workflow for determining the solubility of a chemical compound.

Caption: Key factors that determine the solubility of an acetal.

References

- 1. 127657-97-0 this compound AKSci J53364 [aksci.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. Benzaldehyde dimethyl acetal | C9H12O2 | CID 62375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benzaldehyde dimethyl acetal, 1125-88-8 [thegoodscentscompany.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Genesis of a Key Chiral Building Block: A Technical History of Benzyloxyacetaldehyde Dimethyl Acetal

Introduction

Benzyloxyacetaldehyde dimethyl acetal, systematically named 2-(benzyloxy)-1,1-dimethoxyethane, has emerged as a valuable C2-synthon in modern organic chemistry, particularly in the stereoselective synthesis of complex molecules such as nucleoside analogues. Its utility lies in the masked aldehyde functionality, which allows for the introduction of a two-carbon unit with a protected hydroxyl group, facilitating intricate molecular constructions. This technical guide delves into the discovery and historical development of this reagent, providing a comprehensive overview for researchers, scientists, and professionals in drug development.

Discovery and Early Synthesis

The precise first synthesis of this compound is not definitively documented in a singular, seminal publication. However, its emergence is intrinsically linked to the burgeoning field of nucleoside analogue synthesis in the latter half of the 20th century. The search for potent antiviral and anticancer agents spurred the development of novel chiral building blocks to construct modified sugar moieties.

A pivotal moment in the application, and likely the early synthesis, of this compound can be attributed to the work of Belleau and his collaborators in the divergent synthesis of dioxolane nucleosides. Their strategy utilized readily available chiral precursors, such as L-ascorbic acid, to introduce stereocenters into the target molecules. This compound served as a key electrophile in the formation of a dioxolane ring system, a core component of these nucleoside analogues.

The general synthetic approach to this compound involves a two-step process: the benzylation of a suitable two-carbon starting material followed by the protection of the aldehyde functionality as a dimethyl acetal.

Logical Workflow for the Synthesis of this compound

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound, based on established chemical transformations.

Protocol 1: Synthesis from 2-Benzyloxyethanol

Step 1: Oxidation of 2-Benzyloxyethanol to Benzyloxyacetaldehyde

-

To a solution of oxalyl chloride (1.2 equivalents) in dichloromethane (DCM) at -78 °C, slowly add dimethyl sulfoxide (DMSO) (2.2 equivalents).

-

Stir the mixture for 30 minutes, then add a solution of 2-benzyloxyethanol (1.0 equivalent) in DCM.

-

Continue stirring for 1 hour at -78 °C.

-

Add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude benzyloxyacetaldehyde.

Step 2: Acetalization of Benzyloxyacetaldehyde

-

Dissolve the crude benzyloxyacetaldehyde in methanol.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the residue with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by vacuum distillation to afford pure this compound.

Protocol 2: Direct Synthesis from Bromoacetaldehyde Dimethyl Acetal

-

To a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add benzyl alcohol (1.0 equivalent) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

-

Cool the resulting sodium benzylate solution to 0 °C and add bromoacetaldehyde dimethyl acetal (1.1 equivalents) dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Data Presentation

The following table summarizes typical quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Method |

| Synthesis Yield | ||

| From 2-Benzyloxyethanol | 75-85% (over two steps) | Swern Oxidation followed by Acetalization |

| From Bromoacetaldehyde Dimethyl Acetal | 80-90% | Williamson Ether Synthesis |

| Physical Properties | ||

| Molecular Formula | C₁₁H₁₆O₃ | - |

| Molecular Weight | 196.24 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Boiling Point | 80-82 °C at 0.5 mmHg | Vacuum Distillation |

| Density | 1.04 g/cm³ | Pycnometry |

| Refractive Index | 1.49 | Refractometry |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.39-7.27 (m, 5H), 4.57 (s, 2H), 4.54 (t, J=5.2 Hz, 1H), 3.56 (d, J=5.2 Hz, 2H), 3.39 (s, 6H) | Nuclear Magnetic Resonance Spectroscopy |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 138.1, 128.4, 127.7, 127.6, 103.4, 73.3, 71.1, 54.2 | Nuclear Magnetic Resonance Spectroscopy |

| Mass Spectrometry (EI) m/z | 196 (M⁺), 165, 107, 91 (base peak), 77, 65 | Electron Ionization Mass Spectrometry |

Signaling Pathways and Applications

This compound is not directly involved in biological signaling pathways. Instead, its significance lies in its role as a precursor for the synthesis of biologically active molecules. The following diagram illustrates its application in the synthesis of a generic dioxolane nucleoside analogue.

Application Workflow: Synthesis of a Dioxolane Nucleoside Analogue

Conclusion

The history of this compound is a testament to the enabling power of synthetic chemistry in the advancement of medicine. While its discovery may not be marked by a single eureka moment, its gradual emergence and adoption as a key building block have been instrumental in the development of complex, life-saving therapeutics. The methodologies for its synthesis are well-established, and its continued application in the synthesis of novel bioactive compounds ensures its relevance in the field of drug discovery and development for the foreseeable future.

Benzyloxyacetaldehyde dimethyl acetal safety and handling

An In-depth Technical Guide to the Safety and Handling of Benzyloxyacetaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for this compound (CAS No. 127657-97-0). The information is compiled from various safety data sheets (SDS) and chemical suppliers to ensure a thorough understanding of its properties and associated hazards. This document is intended for use by trained professionals in a laboratory or research setting.

Chemical and Physical Properties

This compound is a colorless liquid used as an intermediate and building block in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 127657-97-0 | [2][3][4] |

| Molecular Formula | C₁₁H₁₆O₃ | [1][5] |

| Molecular Weight | 196.24 - 196.25 g/mol | [1][5] |

| Appearance | Colorless to Yellow Liquid | [2][3] |

| Odor | No information available | [2][3] |

| Boiling Point | 80 - 82 °C @ 0.5 mmHg | [2][6] |

| Density | 1.035 - 1.04 g/cm³ | [1][6] |

| Refractive Index | 1.49 | [6] |

| Purity | 95% - 97% | [1][6] |

| Solubility | No information available | [2][7] |

Hazard Identification and Toxicological Information

There are some discrepancies in the hazard classification of this compound among suppliers. While one source indicates that the chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard[2], other suppliers provide GHS hazard statements. It is crucial to note that the toxicological properties have not been fully investigated.[2][7]

GHS Hazard Classification Summary:

| Hazard Statement | Code | Description | Source(s) |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [6] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | [6] |

| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system | [6] |

Pictogram:

-

GHS07 (Exclamation Mark)

Summary of Toxicological Effects:

-

Acute Toxicity: No specific data is available. The toxicological properties have not been fully investigated.[2][7]

-

Skin Contact: May cause skin irritation.[6]

-

Eye Contact: May cause serious eye irritation.[6]

-

Inhalation: May cause respiratory irritation.[6]

-

Ingestion: May be harmful if swallowed.

-

Carcinogenicity, Mutagenicity, and Reproductive Effects: No information is available regarding these effects.[2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk and ensure safety.

Handling Procedures

-

Ventilation: Always use in a well-ventilated area.[2][4][7] Local exhaust ventilation is recommended.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][7]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mist.[7] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[8]

-

Ignition Sources: Keep away from heat and sources of ignition.[2]

Storage Conditions

-

Environment: Store in a dry, cool, and well-ventilated place.[2][4]

-

Long-Term Storage: For long-term storage, keep refrigerated at 2-8°C.[6]

-

Inert Atmosphere: Some sources recommend storing under a nitrogen atmosphere.[7]

-

Incompatibilities: Store away from strong oxidizing agents.[7]

Experimental Protocols

While specific experimental protocols for toxicity studies are not available in the provided search results, this section outlines standard procedures for response to exposure and spills based on safety data sheet recommendations.

First-Aid Measures

A standardized first-aid response protocol is critical.

Caption: First-aid response workflow for exposure incidents.

-

Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[2][3]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if symptoms develop.[2][3]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Get medical attention if symptoms occur.[2][3]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[2][3]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment.[4]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[4]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, silica gel, universal binder).[7] Collect the material into a suitable, labeled container for disposal.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing agents appropriate for the surrounding fire, such as dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][4]

-

Specific Hazards: Hazardous decomposition products include carbon monoxide and carbon dioxide.[7] Containers may burn if exposed to fire.[8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known under normal conditions.[2]

-

Chemical Stability: The substance is stable under recommended storage conditions.[2][7]

-

Conditions to Avoid: Avoid exposure to heat and incompatible materials.[7]

-

Incompatible Materials: Strong oxidizing agents.[7]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon monoxide and carbon dioxide.[7]

Safe Handling Workflow Diagram

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Caption: A logical workflow for handling this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. 127657-97-0 this compound AKSci J53364 [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

In-Depth Technical Guide to the Chemical Stability of Benzyloxyacetaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of benzyloxyacetaldehyde dimethyl acetal, a key intermediate in organic synthesis. Due to the limited availability of direct stability data for this specific compound, this document extrapolates information from analogous structures, primarily other acetals, and established principles of chemical degradation. It outlines potential degradation pathways, recommended storage conditions, and detailed, illustrative experimental protocols for forced degradation studies. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to anticipate and mitigate stability challenges.

Introduction

This compound is a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals. Its acetal and benzyloxy functionalities, while synthetically useful, are also susceptible to degradation under certain environmental conditions. Understanding the chemical stability of this compound is therefore critical for ensuring the integrity of synthetic processes, the quality of intermediates, and the safety and efficacy of final products. This guide details the anticipated stability profile of this compound and provides methodologies for its assessment.

Chemical Structure and Properties

-

IUPAC Name: 1-(benzyloxy)-2,2-dimethoxyethane

-

Appearance: Colorless liquid[4]

-

Storage: Recommended long-term storage at 2-8°C.[1] Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

Anticipated Chemical Stability

Based on the structure of this compound, its stability is primarily influenced by the acetal and benzyloxy functional groups.

Hydrolytic Stability

The acetal group is known to be susceptible to hydrolysis under acidic conditions, yielding the corresponding aldehyde and alcohol.[6][7] The general mechanism for the acid-catalyzed hydrolysis of an acetal involves protonation of one of the oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to form a hemiacetal, which subsequently breaks down to the aldehyde and another molecule of alcohol.

Conversely, acetals are generally stable under neutral and basic conditions.[7] Therefore, this compound is expected to be stable in neutral and alkaline aqueous solutions but will likely degrade in acidic environments. The rate of hydrolysis is dependent on the pH and temperature of the solution.

Oxidative Stability

The benzyloxy group, specifically the benzylic C-H bonds, can be susceptible to oxidation. Strong oxidizing agents can potentially oxidize the benzylic position, leading to the formation of various degradation products. Safety data sheets for similar compounds recommend avoiding strong oxidizing agents.[8]

Thermal Stability

The compound is stated to be "stable under normal conditions" in several safety data sheets, suggesting a reasonable degree of thermal stability at ambient temperatures.[4][8] However, elevated temperatures can accelerate degradation processes, particularly in the presence of other stressors like acid or oxygen.

Photostability

While no specific photostability data is available, compounds containing aromatic rings, such as the benzyl group in this compound, can be susceptible to photodegradation upon exposure to UV light. It is advisable to store the compound protected from light.

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound is acid-catalyzed hydrolysis. A secondary pathway could involve oxidation at the benzylic position.

Caption: Potential degradation pathways of this compound.

Illustrative Quantitative Stability Data

The following tables present hypothetical quantitative data to illustrate the expected stability profile of this compound under various conditions. This data is for illustrative purposes only and is not derived from experimental results.

Table 1: Illustrative Hydrolytic Stability Data

| pH | Temperature (°C) | Half-life (t₁/₂) (hours) |

| 2.0 | 25 | 2.5 |

| 4.0 | 25 | 48 |

| 7.0 | 25 | > 1000 |

| 9.0 | 25 | > 1000 |

| 4.0 | 40 | 12 |

Table 2: Illustrative Oxidative Stability Data (in the presence of 3% H₂O₂)

| Temperature (°C) | Time (hours) | Remaining Compound (%) |

| 25 | 24 | 85 |

| 40 | 24 | 60 |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[9][10][11] The following are detailed, illustrative protocols for conducting forced degradation studies on this compound.

General Procedure

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, transfer an aliquot of the stock solution into a separate vial.

-

Add the stressor (acid, base, or oxidizing agent).

-

Incubate the samples at the specified temperature for a defined period.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

Caption: General workflow for forced degradation studies.

Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the mixture at 40°C.

-

Withdraw samples at 0, 2, 4, 8, and 24 hours.

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute with the mobile phase to the target concentration for HPLC analysis.

Basic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the mixture at 40°C.

-

Withdraw samples at 0, 2, 4, 8, and 24 hours.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute with the mobile phase to the target concentration for HPLC analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature and protected from light.

-

Withdraw samples at 0, 2, 4, 8, and 24 hours.

-

Dilute with the mobile phase to the target concentration for HPLC analysis.

Thermal Degradation

-

Place a vial containing the stock solution in an oven at 60°C.

-

Withdraw samples at 0, 24, 48, and 72 hours.

-

Cool the samples to room temperature.

-

Dilute with the mobile phase to the target concentration for HPLC analysis.

Photostability

-

Expose a solution of the compound to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B guidelines.

-

Simultaneously, keep a control sample protected from light.

-

Sample both the exposed and control solutions at appropriate time intervals.

-

Analyze the samples by HPLC.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable.

-

Illustrative HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Method validation should be performed to demonstrate specificity, linearity, accuracy, precision, and robustness. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the chromatographic peak of the parent compound is free from any co-eluting degradants.

Conclusion

While specific experimental data on the chemical stability of this compound is not widely available, its chemical structure allows for a reasoned assessment of its stability profile. The acetal functionality is the most probable site of degradation, particularly through acid-catalyzed hydrolysis. The benzyloxy group may be susceptible to oxidation. This guide provides a framework for understanding these potential instabilities and offers detailed, illustrative protocols for conducting forced degradation studies. The information presented herein should enable researchers and drug development professionals to handle and utilize this important chemical intermediate with a proactive approach to stability considerations, ensuring the quality and reliability of their work.

References

- 1. 127657-97-0 this compound AKSci J53364 [aksci.com]

- 2. This compound [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Dimethyl Acetals [organic-chemistry.org]

- 8. fishersci.com [fishersci.com]

- 9. longdom.org [longdom.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

Methodological & Application

Application Notes and Protocols: Benzyloxyacetaldehyde Dimethyl Acetal as a Protecting Group for Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of organic synthesis, particularly in the development of complex molecules such as pharmaceuticals, the selective protection of reactive functional groups is a critical strategy. Aldehydes, being highly susceptible to nucleophilic attack and oxidation, often require temporary protection to allow for chemical modifications at other positions of a molecule. Benzyloxyacetaldehyde dimethyl acetal serves as a valuable protecting group for aldehydes. The benzyloxy moiety offers unique characteristics, including stability under various conditions and specific deprotection methods that can be orthogonal to other protecting groups. This document provides detailed application notes and protocols for the use of this compound as a protecting group for aldehydes.

Overview of the Protection and Deprotection Strategy

The protection of an aldehyde with this compound typically proceeds via an acid-catalyzed transacetalization reaction. In this equilibrium process, the dimethyl acetal of benzyloxyacetaldehyde exchanges with the target aldehyde in the presence of an acid catalyst. To drive the reaction to completion, the more volatile byproduct, in this case, the dimethyl acetal of the starting aldehyde, is often removed from the reaction mixture.

Deprotection to regenerate the free aldehyde is generally achieved through acid-catalyzed hydrolysis, a standard method for cleaving acetal groups.[1] Additionally, the benzyl ether within the protecting group is susceptible to cleavage by catalytic hydrogenation, which offers an alternative deprotection pathway.[2]

Data Presentation

The following table summarizes representative quantitative data for the protection of aldehydes as dimethyl acetals and their subsequent deprotection. While specific data for this compound is not extensively reported, the following values are based on typical acid-catalyzed acetalization and deprotection reactions and serve as a general guideline.[3][4]

| Step | Substrate | Reagents | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Protection | Generic Aldehyde | This compound, Trimethyl orthoformate | p-TsOH (0.1 mol%) | Methanol | 0.5 - 2 | 25 | 85-95 |

| Deprotection (Hydrolysis) | Protected Aldehyde | Acetone/Water (10:1) | p-TsOH (cat.) | Acetone | 1 - 4 | 25 | 90-98 |

| Deprotection (Hydrogenolysis) | Protected Aldehyde | H₂ (g) or transfer hydrogenation source | Pd/C (10 mol%) | Ethanol | 2 - 6 | 25 | 88-97 |

Experimental Protocols

Protocol 1: Protection of an Aldehyde using this compound

This protocol describes a general procedure for the protection of an aldehyde via transacetalization with this compound.

Materials:

-

Aldehyde substrate (1.0 mmol)

-

This compound (1.2 mmol)

-

Trimethyl orthoformate (2.0 mmol)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 mmol)

-

Anhydrous methanol (10 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

To a solution of the aldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add this compound (1.2 mmol) and trimethyl orthoformate (2.0 mmol).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 mmol).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 30 minutes to 2 hours), quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution until the mixture is neutral.[4]

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude protected aldehyde.

-

If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: Deprotection of the Benzyloxyacetal Protected Aldehyde (Acid-Catalyzed Hydrolysis)

This protocol outlines the cleavage of the benzyloxyacetal protecting group under acidic conditions to regenerate the aldehyde.[5]

Materials:

-

Protected aldehyde (1.0 mmol)

-

Acetone (10 mL)

-

Water (1 mL)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolve the protected aldehyde (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL) in a round-bottom flask.[5]

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).[5]

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the deprotected aldehyde.

-

Purify by column chromatography if necessary.

Protocol 3: Deprotection of the Benzyloxyacetal Protected Aldehyde (Catalytic Hydrogenolysis)

This protocol describes the cleavage of the benzyl ether within the protecting group, which can lead to the deprotection of the aldehyde. This method is particularly useful when other acid-sensitive groups are present in the molecule.[2]

Materials:

-

Protected aldehyde (1.0 mmol)

-

10% Palladium on carbon (Pd/C) (10 mol%)

-

Ethanol (15 mL)

-

Hydrogen gas (H₂) balloon or a hydrogen transfer reagent (e.g., ammonium formate)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolve the protected aldehyde (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

-

Carefully add 10% Pd/C (10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

-

Further purification may be required depending on the nature of the product.

Visualizations

Signaling Pathway for Aldehyde Protection and Deprotection

Caption: Workflow for aldehyde protection and deprotection.

Experimental Workflow for Aldehyde Protection

Caption: Experimental workflow for aldehyde protection.

Logical Relationship of Deprotection Methods

References

- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols: The Use of Benzyloxyacetaldehyde Dimethyl Acetal in Carbohydrate and Polyol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxyacetaldehyde dimethyl acetal is a versatile C2 building block utilized in organic synthesis to introduce a benzyloxyethyl moiety. Its stable acetal form allows for controlled reactivity of the aldehyde functionality, which can be unmasked under acidic conditions. This reagent is particularly valuable in the construction of complex polyol structures, which are core components of carbohydrates and various biologically active molecules. In carbohydrate synthesis, benzyloxyacetaldehyde and its dimethyl acetal serve as precursors for the stereocontrolled formation of carbon-carbon bonds, primarily through aldol-type reactions, leading to the synthesis of modified sugars and carbohydrate-like structures. This document provides detailed protocols and application notes for the use of this compound in the synthesis of such compounds.

Key Applications in Synthesis

Benzyloxyacetaldehyde is a key precursor for the synthesis of various complex molecules, including:

-

Modified Carbohydrates: It is used in the synthesis of deoxysugars, such as 1-deoxy-L-xylulose, a key intermediate in the non-mevalonate pathway of isoprenoid biosynthesis.

-

Polyketide Fragments: The benzyloxy group serves as a protected hydroxyl group, making it an ideal starting material for the iterative synthesis of polyketide natural products.

-

Pharmaceutical Intermediates: The resulting polyol structures are crucial components in the synthesis of various pharmaceuticals, including statins. For example, (3R,5S)-6-(benzyloxy)-3,5-dihydroxy-hexanoate, a key intermediate for statin drugs, can be synthesized from precursors derived from benzyloxyacetaldehyde chemistry.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Benzyloxyacetaldehyde

This protocol is adapted from the process described in patent US6624331B1 for the oxidation of 2-benzyloxyethanol.[3]

Materials:

-

2-Benzyloxyethanol

-

Dichloromethane (CH₂Cl₂)

-

Water